2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate amine and acid derivatives under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
N-(2,4-dimethoxyphenyl)benzenesulfonamide: A structurally similar compound with different biological activities.
Uniqueness
2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific structural features, such as the pyrrolidinone moiety and multiple methoxy groups, which confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-14-7-9-18(17(12-14)27-3)28(23,24)20-13-6-8-16(26-2)15(11-13)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYIYIJAFPXCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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